4-(1-Bromoethyl)-1,1'-biphenyl
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Overview
Description
4-(1-Bromoethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a bromoethyl substituent at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,1’-biphenyl typically involves the bromination of 4-ethyl-1,1’-biphenyl. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 4-(1-Bromoethyl)-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Substitution: 4-(1-Hydroxyethyl)-1,1’-biphenyl, 4-(1-Cyanoethyl)-1,1’-biphenyl.
Elimination: 4-Vinyl-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-1,1’-biphenyl.
Scientific Research Applications
4-(1-Bromoethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic semiconductors and liquid crystals.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Research: It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the base abstracting a proton from the β-carbon.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Chloroethyl)-1,1’-biphenyl
- 4-(1-Iodoethyl)-1,1’-biphenyl
- 4-(1-Fluoroethyl)-1,1’-biphenyl
Uniqueness
4-(1-Bromoethyl)-1,1’-biphenyl is unique due to the presence of the bromine atom, which imparts specific reactivity patterns. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo derivative strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
59771-00-5 |
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Molecular Formula |
C14H13Br |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13Br/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
QXRQPSGCBGVJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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